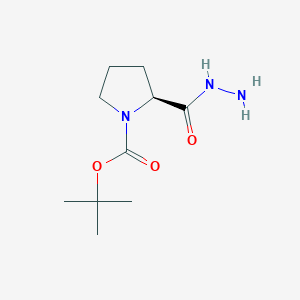

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

CAS No.: 881310-04-9

Cat. No.: VC2447826

Molecular Formula: C10H19N3O3

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881310-04-9 |

|---|---|

| Molecular Formula | C10H19N3O3 |

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1 |

| Standard InChI Key | CEWGMUMFSVOZRT-ZETCQYMHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NN |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)NN |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)NN |

Introduction

Chemical Structure and Properties

Structural Characteristics

(S)-tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate features several important structural elements that define its reactivity and applications. The compound contains a five-membered pyrrolidine ring with the critical (S)-stereocenter at the C-2 position. This chiral center is essential for the compound's biological activity and synthetic utility. The molecule possesses a hydrazinecarbonyl group (-C(O)NHNH2) at the C-2 position, which provides a reactive site for further modifications .

The presence of the tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen acts as a protecting group, preventing unwanted reactions at this position during synthetic procedures. This selective protection strategy is commonly employed in multistep organic syntheses to control reaction pathways and improve yields of desired products .

The compound's structural features create a unique spatial arrangement that influences its interactions with biological targets and reagents. The stereochemistry at the C-2 position is particularly important for maintaining biological activity in derivatives synthesized from this compound.

Physical and Chemical Properties

The physical and chemical properties of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate provide important insights into its behavior in various conditions. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of (S)-tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

| Property | Value | Note |

|---|---|---|

| CAS Number | 881310-04-9 | Unique identifier |

| Empirical Formula | C10H19N3O3 | Molecular composition |

| Molecular Weight | 229.28 g/mol | Molar mass |

| Melting Point | 80°C | Experimental value |

| Boiling Point | 395.8±31.0°C | Predicted value |

| Density | 1.180±0.06 g/cm³ | Predicted value |

| Storage Temperature | 2-8°C | Recommended condition |

| pKa | 12.86±0.20 | Predicted value |

| MDL Number | MFCD09752018 | Alternative identifier |

The compound exhibits moderate solubility in common organic solvents such as dichloromethane, methanol, and dimethylsulfoxide, which facilitates its use in laboratory settings. Its relatively high melting point (80°C) suggests significant intermolecular forces, likely hydrogen bonding between the hydrazinecarbonyl groups .

The pKa value of 12.86 indicates that the compound is a weak base, which influences its behavior in acid-base reactions and its ability to form salts. This property is particularly relevant for formulation considerations in pharmaceutical applications.

Synthesis and Preparation

Laboratory Considerations

The synthesis of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate requires careful control of reaction conditions to ensure stereochemical integrity and high yield. Based on related syntheses, the following considerations are important:

-

Temperature control is essential, with most reactions likely performed at room temperature or under mild cooling to prevent side reactions.

-

Moisture-sensitive reagents may be required, necessitating anhydrous conditions and inert atmosphere techniques.

-

Purification typically involves column chromatography, with careful selection of solvent systems to achieve adequate separation of the desired product from impurities.

-

Monitoring of the reaction progress using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine optimal reaction times.

The recommended storage temperature of 2-8°C suggests that the compound may be susceptible to degradation at higher temperatures, potentially due to hydrolysis of the carbamate or hydrazide functionalities .

Applications

Role in Organic Synthesis

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate serves as a valuable building block in organic synthesis, particularly in the preparation of complex nitrogen-containing compounds. The hydrazinecarbonyl group can participate in various transformations, including:

-

Condensation reactions with aldehydes or ketones to form hydrazones, which can be further manipulated to create diverse structural motifs.

-

Heterocycle formation through cyclization reactions, leading to pyrazoles, triazoles, and other nitrogen-containing ring systems.

-

Peptide coupling reactions, wherein the hydrazide functionality can be incorporated into peptide structures to modify their properties or create peptidomimetics.

The Boc-protected pyrrolidine provides a scaffold that can be selectively deprotected under acidic conditions, allowing for further functionalization at the pyrrolidine nitrogen. This selective protection/deprotection strategy is particularly valuable in multistep syntheses where control over reaction site selectivity is crucial.

Structure-Activity Relationships

Structure-Function Correlations

The structure of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate contains several key features that influence its reactivity and potential biological activity:

-

The hydrazinecarbonyl group provides hydrogen bond donors and acceptors, which can interact with biological targets such as proteins or nucleic acids.

-

The pyrrolidine ring confers conformational constraints that may enhance binding specificity to biological targets.

-

The (S)-stereochemistry at the C-2 position creates a defined three-dimensional arrangement that can be critical for molecular recognition processes.

-

The tert-butyloxycarbonyl group contributes to the compound's lipophilicity and can influence its pharmacokinetic properties.

These structural features collectively determine the compound's behavior in biological systems and its utility in various applications.

Comparison with Analogous Compounds

Comparing (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with structurally related compounds provides insights into structure-activity relationships. One such related compound is tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate (CAS: 863991-04-2), which differs by having an aminooxy group instead of a hydrazinecarbonyl group .

This structural difference results in distinct chemical properties and reactivity patterns. While both compounds contain the Boc-protected pyrrolidine core, the hydrazinecarbonyl group in (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate provides additional hydrogen bonding capabilities and different nucleophilicity compared to the aminooxy group.

Understanding these structural relationships can guide the design of new compounds with optimized properties for specific applications, whether in synthetic chemistry or drug development.

Future Research Directions

Unexplored Applications

Several promising research directions for (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate remain unexplored:

-

Development of novel hydrazone-based linkers for drug delivery systems, leveraging the hydrazinecarbonyl functionality.

-

Exploration of its potential as a scaffold for the design of enzyme inhibitors, particularly those targeting proteases or other hydrolytic enzymes.

-

Investigation of its utility in click chemistry applications, where the hydrazide group could participate in bioorthogonal conjugation reactions.

-

Assessment of its potential as a building block for peptidomimetics with enhanced metabolic stability or membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume